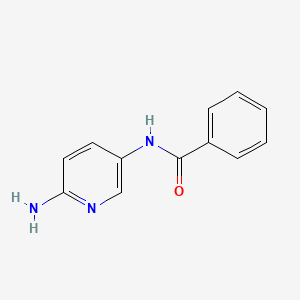
N-(6-アミノピリジン-3-イル)ベンザミド
説明
“N-(6-aminopyridin-3-yl)benzamide” is a chemical compound with the molecular formula C12H11N3O . It has a molecular weight of 213.24 g/mol .
Synthesis Analysis
The synthesis of benzamides, including “N-(6-aminopyridin-3-yl)benzamide”, can be achieved through direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . Another method involves the use of magnesium oxide nanoparticles for the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives .Molecular Structure Analysis
The molecular structure of “N-(6-aminopyridin-3-yl)benzamide” consists of a benzamide group attached to a 6-aminopyridin-3-yl group .科学的研究の応用
抗炎症用途のためのRIPK2阻害
N-(6-アミノピリジン-3-イル)ベンザミド: 誘導体は、受容体相互作用タンパク質キナーゼ2(RIPK2)の選択的阻害剤として同定されている 。RIPK2は炎症性経路における重要なシグナル伝達分子であり、その阻害はさまざまな炎症性疾患を治療する可能性がある。この用途は、特に自己免疫疾患の新規治療法の開発において関連する。
抗結核剤
N-(6-アミノピリジン-3-イル)ベンザミドの誘導体は、抗結核活性のために設計および合成されている 。これらの化合物は、結核菌H37Raに対して有意な阻害活性を示し、強力な抗結核剤としての可能性を示唆している。これは、特に薬剤耐性株に対する結核と闘うための新薬の開発にとって重要である。
抗酸化特性
研究では、細胞を酸化ストレスから保護するために重要な、ベンザミド誘導体の抗酸化能力を探求している 。これらの化合物の抗酸化特性は、フリーラジカルによる損傷を軽減するために医薬品で活用できる。
抗腫瘍活性
N-(6-アミノピリジン-3-イル)ベンザミド: 誘導体は、抗腫瘍活性について合成および評価されている 。それらは、AURKB転写阻害を介して細胞周期停止およびアポトーシスを誘導することが判明しており、これは癌治療のための有望なアプローチである。
創薬のための分子ドッキング研究
N-(6-アミノピリジン-3-イル)ベンザミドの分子構造により、創薬プロセスにおいて不可欠な分子ドッキング研究が可能になる 。これらの研究は、化合物と標的タンパク質間の相互作用を理解するのに役立ち、薬物候補の最適化を支援する。
非中枢性鎮痛剤の開発
N-(6-アミノピリジン-3-イル)ベンザミドの誘導体は、非中枢性鎮痛剤としての可能性を秘めている 。これらの化合物は、副作用が少なく、従来の鎮痛薬の代替となりうる。
作用機序
Target of Action
N-(6-aminopyridin-3-yl)benzamide has been identified as a potent anti-tubercular agent . It is designed to target Mycobacterium tuberculosis H37Ra , a strain of bacteria that causes tuberculosis . Additionally, it has been found to inhibit Aurora Kinase B (AURKB) , a protein that plays a crucial role in cell division .
Mode of Action
The compound interacts with its targets by binding to them and inhibiting their function. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant activity, inhibiting the growth of the bacteria . For AURKB, it induces G2/M phase arrest by inhibiting the transcription of AURKB .
Biochemical Pathways
The compound affects several biochemical pathways. It regulates the cell cycle, DNA replication, and the p53 signaling pathway . By inhibiting AURKB transcription, it induces G2/M phase arrest, which halts the cell cycle and prevents the cells from dividing . This leads to cell apoptosis via the p53 signaling pathway .
Result of Action
The result of the action of N-(6-aminopyridin-3-yl)benzamide is the inhibition of the growth of Mycobacterium tuberculosis H37Ra, leading to its potential use as an anti-tubercular agent . Additionally, by inducing cell cycle arrest and apoptosis via the inhibition of AURKB transcription, it exhibits antiproliferative activity, particularly against cancer cells .
生化学分析
Biochemical Properties
N-(6-aminopyridin-3-yl)benzamide plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of Aurora kinase B (AURKB), a protein kinase involved in the regulation of mitosis . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, N-(6-aminopyridin-3-yl)benzamide interacts with the p53 signaling pathway, which is crucial for the regulation of cell growth and apoptosis .
Cellular Effects
N-(6-aminopyridin-3-yl)benzamide exerts significant effects on various types of cells and cellular processes. In cancer cells, it induces cell cycle arrest at the G2/M phase by inhibiting AURKB transcription . This arrest leads to apoptosis via the p53 signaling pathway. The compound also affects cellular metabolism by altering the expression of genes involved in metabolic pathways. In non-cancerous cells, N-(6-aminopyridin-3-yl)benzamide has been shown to have minimal cytotoxic effects, indicating its potential as a selective anticancer agent .
Molecular Mechanism
The molecular mechanism of N-(6-aminopyridin-3-yl)benzamide involves its binding interactions with specific biomolecules. It binds to AURKB, inhibiting its kinase activity and leading to the disruption of mitotic processes . This inhibition results in the accumulation of cells in the G2/M phase and subsequent apoptosis. Additionally, N-(6-aminopyridin-3-yl)benzamide modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular functions and pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(6-aminopyridin-3-yl)benzamide have been observed to change over time. The compound exhibits stability under standard laboratory conditions, with minimal degradation over extended periods. Long-term studies have shown that N-(6-aminopyridin-3-yl)benzamide maintains its efficacy in inducing cell cycle arrest and apoptosis in cancer cells
Dosage Effects in Animal Models
The effects of N-(6-aminopyridin-3-yl)benzamide vary with different dosages in animal models. At lower doses, the compound effectively induces cell cycle arrest and apoptosis in cancer cells without causing significant toxicity to normal tissues . At higher doses, N-(6-aminopyridin-3-yl)benzamide may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage regimens to maximize therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
N-(6-aminopyridin-3-yl)benzamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination . The compound also affects metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis. These interactions highlight the compound’s potential to modulate metabolic pathways and influence cellular metabolism.
Transport and Distribution
Within cells and tissues, N-(6-aminopyridin-3-yl)benzamide is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity. These factors determine its accumulation in specific cellular compartments and tissues, affecting its overall bioavailability and efficacy.
Subcellular Localization
N-(6-aminopyridin-3-yl)benzamide exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear proteins and transcription factors . This localization is mediated by targeting signals and post-translational modifications that direct the compound to specific subcellular compartments. The nuclear localization of N-(6-aminopyridin-3-yl)benzamide is crucial for its role in regulating gene expression and cell cycle progression.
特性
IUPAC Name |
N-(6-aminopyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O/c13-11-7-6-10(8-14-11)15-12(16)9-4-2-1-3-5-9/h1-8H,(H2,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJTBRBXQRXNUNC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




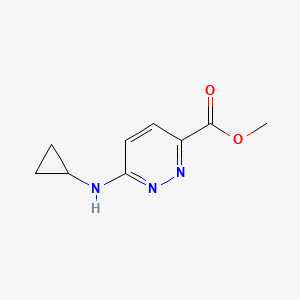
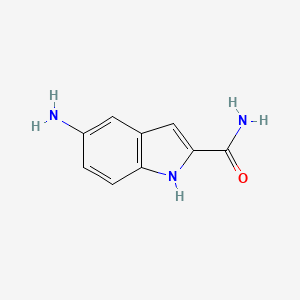
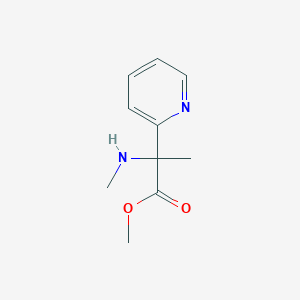

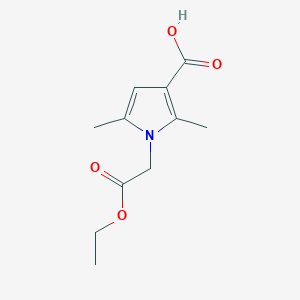

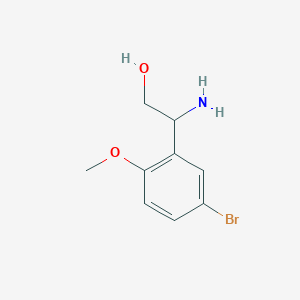
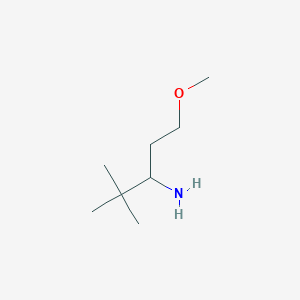
![[4-Methyl-2-(2,2,2-trifluoroethoxy)phenyl]methanamine](/img/structure/B1528601.png)
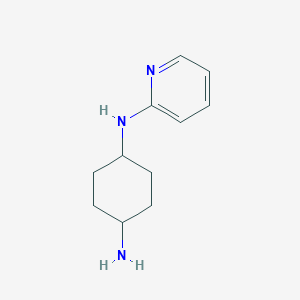

![1-[(4-Bromo-3-fluorophenyl)methyl]piperazine](/img/structure/B1528606.png)
